![molecular formula C24H26N4O2 B2770225 2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251611-94-5](/img/new.no-structure.jpg)
2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-N-isopentyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C24H26N4O2 and its molecular weight is 402.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising strategy for cancer treatments .
Mode of Action
The compound interacts with its targets, the PKs, leading to anti-proliferative activities . It accomplishes apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . The compound also inhibits Pim-1 kinase activity .
Biochemical Pathways
The compound affects the apoptotic pathway . It down-regulates Bcl-2 and up-regulates BAX and Caspase-3, leading to apoptosis . This process is initiated by extracellular or intracellular death signals, which trigger pro-Caspase and Caspase activation .
Pharmacokinetics
The compound’s ADME properties have been assessed in silico . All of the strongest compounds, including this one, are orally bioavailable without blood–brain barrier penetration
Result of Action
The result of the compound’s action is a reduction in cell proliferation and an induction of apoptosis . This is particularly significant in the context of cancer treatments, where the goal is often to reduce the proliferation of cancer cells and induce their death .
Propiedades
Número CAS |
1251611-94-5 |
|---|---|
Fórmula molecular |
C24H26N4O2 |
Peso molecular |
402.498 |
Nombre IUPAC |
2-(4-ethylphenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-4-16-5-8-18(9-6-16)28-24(30)20-14-26-21-10-7-17(13-19(21)22(20)27-28)23(29)25-12-11-15(2)3/h5-10,13-15,27H,4,11-12H2,1-3H3,(H,25,29) |
Clave InChI |
ZXHDUUUVLMTMLT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


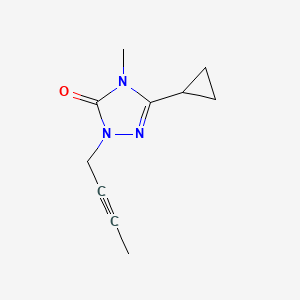
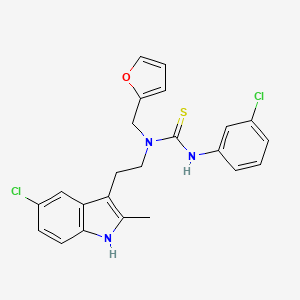

![1-[(3,4-dimethoxyphenyl)methyl]-3-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)urea](/img/structure/B2770147.png)
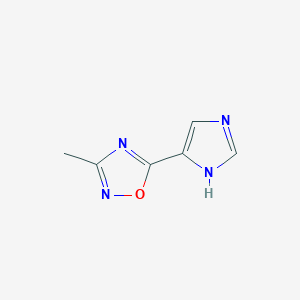
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)
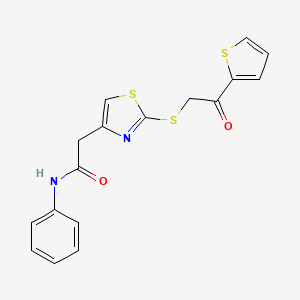
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea](/img/structure/B2770156.png)
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)
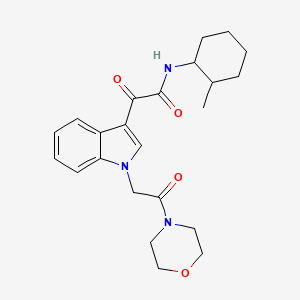
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}urea](/img/structure/B2770161.png)
![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
